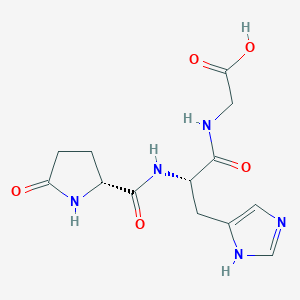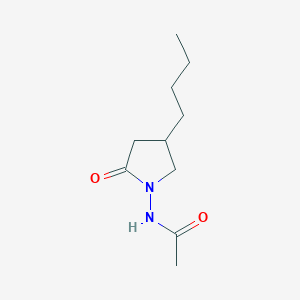![molecular formula C13H12N6O3 B12902363 2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol CAS No. 596824-24-7](/img/structure/B12902363.png)
2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyridazine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and an ethanolamine moiety further enhances its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol typically involves multiple steps, starting from readily available precursors One common synthetic route includes the cyclization of a hydrazine derivative with a dicarbonyl compound to form the triazolopyridazine core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethanolamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted ethanolamine derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to inhibit certain enzymes and receptors, leading to its biological effects. The nitrophenyl group may enhance its binding affinity to these targets, while the ethanolamine moiety can influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazine derivatives: These compounds share the triazolopyridazine core but differ in their substituents, leading to variations in their biological activities.
Nitrophenyl derivatives: Compounds with a nitrophenyl group exhibit similar reactivity in oxidation and reduction reactions.
Ethanolamine derivatives: These compounds have similar solubility and bioavailability properties due to the presence of the ethanolamine moiety.
Uniqueness
2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol is unique due to its combination of a triazolopyridazine core, a nitrophenyl group, and an ethanolamine moiety. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
596824-24-7 |
|---|---|
Fórmula molecular |
C13H12N6O3 |
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
2-[[3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethanol |
InChI |
InChI=1S/C13H12N6O3/c20-7-6-14-11-4-5-12-15-16-13(18(12)17-11)9-2-1-3-10(8-9)19(21)22/h1-5,8,20H,6-7H2,(H,14,17) |
Clave InChI |
VYSRBDHVMRBIBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C3N2N=C(C=C3)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
